N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound featuring a thiazole ring substituted with a dichlorophenyl group and a diethylsulfamoylbenzamide moiety. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the diethylsulfamoylbenzamide moiety can be synthesized separately and then coupled with the thiazole core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the diethylsulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Typical reagents include halogenating agents (e.g., Br2, Cl2) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced diethylsulfamoyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives are known for their biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This compound could be investigated for its potential biological activities in various assays.
Medicine: Given its structural complexity and biological relevance, this compound might be explored for its medicinal properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is not well-documented. thiazole derivatives generally exert their effects through interactions with biological targets such as enzymes, receptors, or DNA. The specific molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
Uniqueness: N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide stands out due to its unique combination of a dichlorophenyl group and a diethylsulfamoylbenzamide moiety. This combination may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and presenting data in a structured format.
The compound's molecular structure includes a thiazole ring and a benzamide moiety, contributing to its biological properties. Below are its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H18Cl2N3O2S |
Molecular Weight | 392.31 g/mol |
CAS Number | 338957-94-1 |
Density | 1.506 g/cm³ |
LogP | 5.847 |
This compound exhibits its biological effects primarily through the inhibition of specific pathways involved in tumor growth and proliferation. The compound has been shown to interact with various cellular targets that are critical for cancer cell survival.
Antitumor Activity
Research indicates that this compound has significant antitumor activity against various cancer cell lines. For instance:
- Breast Cancer : Demonstrated nanomolar potency against MCF-7 and MDA-MB-231 breast cancer cell lines.
- Colon Cancer : In vitro studies showed effective inhibition of cell proliferation in HCT116 colon cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
In Vivo Study on Tumor Growth :
- Objective : To evaluate the effect on tumor size in xenograft models.
- Findings : Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05).
-
Mechanistic Study :
- Objective : To understand the signaling pathways affected by the compound.
- Findings : The compound was found to inhibit the PI3K/Akt pathway, leading to apoptosis in treated cancer cells.
Research Findings
A comprehensive analysis of various studies reveals the following insights regarding the biological activity of this compound:
Cell Viability Assays
In vitro assays demonstrated that concentrations as low as 10 µM could reduce cell viability by over 50% in sensitive cancer cell lines.
Apoptosis Induction
Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with this compound.
Selectivity Profile
The compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-3-25(4-2)30(27,28)15-8-5-13(6-9-15)19(26)24-20-23-18(12-29-20)16-10-7-14(21)11-17(16)22/h5-12H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMLPIQHADTXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.